molecular formula C4H2ClNO2S B1346136 2-Chloro-3-nitrothiophene CAS No. 5330-98-3

2-Chloro-3-nitrothiophene

Cat. No.: B1346136
CAS No.: 5330-98-3
M. Wt: 163.58 g/mol
InChI Key: OFPRGOSJWUNETN-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrothiophene is a heterocyclic compound with the molecular formula C4H2ClNO2S. It is characterized by a five-membered ring containing sulfur, chlorine, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-nitrothiophene can be synthesized through several methods. One common approach involves the nitration of 2-chlorothiophene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitrothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-nitrothiophene has diverse applications in scientific research:

Mechanism of Action

The biological activity of 2-chloro-3-nitrothiophene is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to the displacement of the chlorine atom. This mechanism is similar to other nitrothiophenes, where the nitro group plays a crucial role in the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-nitrothiophene
  • 2-Iodo-3-nitrothiophene
  • 2-Chloro-5-nitrothiophene

Uniqueness

2-Chloro-3-nitrothiophene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and nitro groups on the thiophene ring provides a versatile platform for further functionalization and derivatization .

Properties

IUPAC Name

2-chloro-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPRGOSJWUNETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277491
Record name 2-chloro-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-98-3
Record name 5330-98-3
Source DTP/NCI
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Record name 2-chloro-3-nitrothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-nitrothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-chloro-3-nitrothiophene in heterocyclic chemistry?

A1: this compound serves as a versatile building block for synthesizing various thieno-anellated heterocycles. Its reactivity stems from the presence of the chlorine atom, which can be readily substituted by nucleophiles like amines, alcohols, and thiols []. This property enables the creation of diverse structures with potential biological activity.

Q2: How is this compound utilized in the development of potential GABA-receptor ligands?

A2: Researchers have explored modifying the structure of a known bioactive quinoxaline derivative, aiming to create compounds with improved pharmacological profiles []. By utilizing this compound as a starting material, they synthesized a series of imidazo-thieno-thiazines. These compounds represent structural modifications of the original quinoxaline derivative and hold potential as GABA-receptor ligands with potentially reduced side effects.

Q3: Can you provide examples of specific heterocyclic systems that have been synthesized using this compound as a starting material?

A3: Certainly! this compound has been successfully employed in the synthesis of various heterocyclic systems. Some examples include:

  • Thieno[2,3-b]pyrazines: These compounds were investigated as bioisosteres for quinoxaline derivatives exhibiting HIV-1 reverse transcriptase inhibition [].
  • Imidazo[1,5-d]thieno[2,3-b][1,4]-thiazines: This class of compounds was explored as potential GABA-receptor ligands [].
  • Thieno[2,3-b][1,4]oxazine ring system: This synthesis pathway highlights the versatility of this compound in accessing diverse heterocyclic structures [].
  • 4H-thieno[3,2-b]pyrrol-5(6H)-one: This synthesis demonstrates the utility of this compound in constructing fused heterocycles [].

Q4: Has there been any research on the structural properties of this compound itself?

A4: Yes, researchers have investigated the internal rotation and equilibrium structure of this compound using a combination of gas electron diffraction and quantum chemical calculations []. This type of study provides insights into the molecule's preferred conformation and its potential influence on reactivity.

Q5: Are there studies exploring the synthesis of thiophene-fused azepinoindoles using this compound?

A5: Yes, researchers have utilized this compound to synthesize thiophene-fused azepino[5,4,3-cd]indoles []. This involved reacting this compound with indolylzinc chloride, followed by reduction and acylation to yield 3-(3-acylaminothien-2-yl)indoles. These intermediates then underwent cyclization to form the desired thiophene-fused azepinoindoles. This highlights the versatility of this compound in constructing complex heterocyclic systems.

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